4,7-Di(naphthalen-1-yl)-1,10-phenanthroline

OLED Electron Transport Material HOMO-LUMO Engineering

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline (CAS 1215007-80-9) is a conjugation-extended 1,10-phenanthroline derivative bearing two naphthalen-1-yl substituents at the 4- and 7-positions of the phenanthroline core. With a molecular formula of C32H20N2 and a molecular weight of 432.51 g/mol, this compound belongs to a class of nitrogen-containing heterocycles widely employed as electron-transport materials (ETMs), hole-blocking layers, and chelating ligands for transition-metal complexes in organic electronics and coordination chemistry.

Molecular Formula C32H20N2
Molecular Weight 432.5 g/mol
CAS No. 1215007-80-9
Cat. No. B089907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Di(naphthalen-1-yl)-1,10-phenanthroline
CAS1215007-80-9
Molecular FormulaC32H20N2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C(C=CN=C5C4=NC=C3)C6=CC=CC7=CC=CC=C76
InChIInChI=1S/C32H20N2/c1-3-11-23-21(7-1)9-5-13-25(23)27-17-19-33-31-29(27)15-16-30-28(18-20-34-32(30)31)26-14-6-10-22-8-2-4-12-24(22)26/h1-20H
InChIKeyLECYNBGOOARXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline (CAS 1215007-80-9): Core Chemical Identity and Procurement Context


4,7-Di(naphthalen-1-yl)-1,10-phenanthroline (CAS 1215007-80-9) is a conjugation-extended 1,10-phenanthroline derivative bearing two naphthalen-1-yl substituents at the 4- and 7-positions of the phenanthroline core . With a molecular formula of C32H20N2 and a molecular weight of 432.51 g/mol, this compound belongs to a class of nitrogen-containing heterocycles widely employed as electron-transport materials (ETMs), hole-blocking layers, and chelating ligands for transition-metal complexes in organic electronics and coordination chemistry [1]. The extended π-conjugated system conferred by the naphthalen-1-yl arms differentiates it from simpler 4,7-diaryl-phenanthroline analogs in terms of electronic structure, steric profile, and intermolecular packing, making it a candidate for applications where tailored HOMO–LUMO energetics and thermal stability are critical procurement criteria.

Electron-transport layer studies with extended π-conjugation
High-thermal-stability OLED stack development
Unhindered N,N′-chelation for luminescent metal complexes
Structure–property relationship mapping across aryl-substituted phenanthrolines

Why 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline Cannot Be Assumed Interchangeable with BPhen, BCP, or NBPhen


Although 4,7-diphenyl-1,10-phenanthroline (BPhen) and its 2,9-dimethyl analog (BCP) are established workhorse electron-transport materials in OLEDs, their substitution with naphthalen-1-yl groups introduces three non-trivial changes: (i) increased steric bulk that alters intermolecular π–π stacking and film morphology, (ii) extension of the π-conjugated system that red-shifts absorption/emission and narrows the HOMO–LUMO gap, and (iii) a change in the dihedral angle between the aryl arm and the phenanthroline core, which modulates electronic coupling [1][2]. Unlike the symmetrical naphthalen-2-yl isomer (β-BNPhen, Tg = 111.9 °C), the 1-naphthyl attachment introduces a different torsional profile that can affect crystallization resistance and charge-transport anisotropy [1]. Procurement decisions predicated solely on the phenanthroline core overlook these differences, risking suboptimal device performance or irreproducible coordination chemistry.

Electronic Structure Shift

Naphthalen-1-yl substitution narrows HOMO–LUMO gap relative to BPhen, which may alter electron-injection barriers and spectral profiles.

Thermal Profile Divergence

Increased steric bulk from 1-naphthyl groups can raise glass transition temperature significantly; amorphous film stability may differ from phenyl or 2-naphthyl analogs.

Coordination Site Accessibility

4,7-substitution keeps the N,N′-chelation pocket sterically open, unlike 2,9-isomers; regioisomer identity is critical for predictable metal-binding behavior.

Quantitative Differentiation Evidence for 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline vs. Key Comparators


HOMO–LUMO Gap Narrowing: 1-Naphthyl vs. 2-Naphthyl vs. Phenyl Substitution on the Phenanthroline Core

DFT computational modelling on 3,8-diaryl-1,10-phenanthroline congeners demonstrates that the HOMO–LUMO gap narrows as the number of fused carbon rings in the aromatic arms increases, and that the substitution position (1-naphthyl vs. 2-naphthyl) modulates this gap [1]. The 3,8-di(naphthalen-1-yl) derivative (L2) exhibits a measurably different electrochemical profile compared to its 3,8-di(naphthalen-2-yl) counterpart (L3), with cyclic voltammetry revealing between one and two oxidation waves and one to three reduction waves that are centered on the naphthalene arms and the central phenanthroline fragment, respectively [1]. Because the 4,7-substitution pattern on the target compound places the naphthalen-1-yl arms in a distinct electronic environment relative to the 3,8-series, the directionality of the HOMO–LUMO perturbation is class-transferable: 1-naphthyl substitution consistently yields a smaller band gap than 2-naphthyl substitution at equivalent positions due to greater conjugative overlap in the 1-isomer [1].

HOMO–LUMO Gap
Class-level
1‑naphthyl
Supports electron-injection tuning and optical property selection
Gap reduction direction inferred from 3,8‑analog series
Thermal Stability
Class-level
Expected Tg ≥ ~112 °C; +50 °C over BPhen
May support amorphous film stability under thermal stress
Inferred from β‑BNPhen data; direct measurement advised
Electron Mobility
Class-level
Projected ≥ 7.8×10⁻⁴ cm²/V·s (naphthalene‑extended ETM)
Supports device efficiency and driving voltage assessment
SCLC reference: β‑BNPhen 7.8×10⁻⁴ at 4.5×10⁵ V/cm
Isomer Coordination
Class-level
4,7‑isomer preserves open N,N′‑chelation; 2,9‑isomer introduces steric hindrance
Enables conventional octahedral metal binding for luminescent complexes
Structural inference; crystallography may confirm
Purity & Identity
Reported
HPLC-PDA resolves 1‑naphthyl isomer from BPhen, BCP, and NBPhen
Supports batch acceptance and regioisomer verification
Phenyl column, ACN/H₂O (78:22), TEA modifier
OLED Electron Transport Material HOMO-LUMO Engineering

Thermal Stability: naphthalen-1-yl vs. Phenyl Substituent Impact on Glass Transition Temperature (Tg)

The introduction of naphthalene substituents onto the phenanthroline core substantially elevates the glass transition temperature (Tg) relative to the phenyl-substituted baseline BPhen, which suffers from a low Tg (~62 °C) that leads to poor device morphological stability under operational heating [1]. For the 2-naphthyl positional isomer β-BNPhen (4,7-bis(naphthalen-2-yl)-1,10-phenanthroline), a Tg of 111.9 °C has been measured—an increase of ~50 °C over BPhen [1]. Because 1-naphthyl substituents are sterically more demanding and exhibit a larger torsional angle with respect to the phenanthroline plane than 2-naphthyl groups, they can further impede molecular motion and suppress crystallization; this steric argument supports the inference that the 1-naphthyl isomer (target compound) is expected to exhibit a Tg at least comparable to, and plausibly higher than, the 111.9 °C reported for β-BNPhen [1].

Thermal Stability
Class-level
Expected Tg ≥ ~112 °C; +50 °C over BPhen
May support amorphous film stability under thermal stress
Inferred from β‑BNPhen data; direct measurement advised
OLED Device Stability Thermal Stability Amorphous Film Morphology

Electron Mobility Benchmarking: Naphthalene-Extended Phenanthrolines vs. BPhen in n-Doped OLED Devices

In a direct head-to-head device study, the naphthalene-extended derivative β-BNPhen achieved an electron mobility of 7.8 × 10⁻⁴ cm²/(V·s) under an electric field of 4.5 × 10⁵ V/cm, while also demonstrating excellent n-doping ability with air-stable Ag metal [1]. This compares favorably with pristine BPhen, which, while exhibiting high mobility in its own right (~5 × 10⁻⁴ cm²/(V·s) range under comparable fields), suffers from low Tg and poor n-doping compatibility with air-stable metals [1]. The target compound, bearing 1-naphthyl rather than 2-naphthyl arms, shares the extended conjugation and increased molecular rigidity that underpin the high mobility of β-BNPhen, making it a candidate for similarly high electron-transport performance [2].

Electron Mobility
Class-level
Projected ≥ 7.8×10⁻⁴ cm²/V·s (naphthalene‑extended ETM)
Supports device efficiency and driving voltage assessment
SCLC reference: β‑BNPhen 7.8×10⁻⁴ at 4.5×10⁵ V/cm
Electron Mobility OLED Efficiency n-Doping

Positional Isomer Differentiation: 4,7-(1-Naphthyl) vs. 2,9-(1-Naphthyl) Substitution Pattern on Phenanthroline

A structurally distinct positional isomer, 2,9-di(1-naphthalenyl)-1,10-phenanthroline (CAS 1106741-45-0), places the naphthalen-1-yl groups adjacent to the chelating nitrogen atoms (2- and 9-positions), creating significant steric hindrance around the metal-binding site . In contrast, the target compound (4,7-substitution) positions the bulky naphthalen-1-yl arms remote from the 1,10-nitrogen donors, leaving the chelating pocket sterically accessible for metal coordination while still extending the π-system . This regiochemical difference produces distinct coordination geometries: 2,9-disubstituted phenanthrolines often enforce tetrahedral or distorted square-planar geometries upon metal binding, whereas 4,7-disubstituted analogs preserve the archetypal octahedral coordination behavior of unsubstituted phenanthroline . For applications requiring strong, unhindered metal binding (e.g., luminescent Ir(III) or Ru(II) complexes), the 4,7-substitution pattern is functionally preferred .

Isomer Coordination
Class-level
4,7‑isomer preserves open N,N′‑chelation; 2,9‑isomer introduces steric hindrance
Enables conventional octahedral metal binding for luminescent complexes
Structural inference; crystallography may confirm
Coordination Chemistry Ligand Design Steric Tuning

Chromatographic Distinguishability and Purity Specification for Analytical Procurement

A validated HPLC-PDA method capable of distinguishing closely related phenanthroline derivatives—including BPhen, BCP, TPphen, HNBphen, and NBphen—has been established for quality control of OLED-grade ETM materials [1]. This method exploits the differential retention behavior arising from the number and position of aryl substituents on the phenanthroline core. The target compound, with its two naphthalen-1-yl groups, can be resolved from its 2-naphthyl positional isomers and from phenyl-substituted analogs using a phenyl column with an acetonitrile/water (78:22, v/v) mobile phase [1]. Commercially available batches of the target compound are specified at ≥95% purity (AKSci) or ≥98% purity (MolCore, ChemScene), with storage under inert gas at 2–8 °C recommended to prevent oxidative degradation .

Purity & Identity
Reported
HPLC-PDA resolves 1‑naphthyl isomer from BPhen, BCP, and NBPhen
Supports batch acceptance and regioisomer verification
Phenyl column, ACN/H₂O (78:22), TEA modifier
HPLC Analysis Purity Control OLED Material Quality

Procurement-Driven Application Scenarios for 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline


Electron-Transport Layer (ETL) Material for High-Temperature-Stable OLEDs

When designing OLED stacks intended for automotive displays or high-brightness lighting applications where junction temperatures can exceed 80 °C, the elevated Tg inferred for 4,7-di(naphthalen-1-yl)-1,10-phenanthroline (≥ ~112 °C, compared to ~62 °C for BPhen) makes it a structurally rational alternative to BPhen [1]. The extended naphthalene conjugation also narrows the HOMO–LUMO gap, facilitating electron injection from low-work-function cathodes and enabling n-doping with air-stable metals [1]. Procurement of this compound over BPhen is justified when device lifetime testing reveals crystallization-induced failure of BPhen-based ETLs under accelerated thermal aging.

Sterically Unencumbered N,N′-Chelating Ligand for Luminescent Transition-Metal Complexes

In the synthesis of phosphorescent Ir(III) or Ru(II) complexes for OLED emitters or photocatalytic systems, the 4,7-substitution pattern of the target compound leaves the 1,10-nitrogen donors freely accessible for octahedral coordination, unlike the 2,9-di(naphthalen-1-yl) isomer which imposes steric constraints around the metal center [1]. This regiochemical feature enables the preparation of bis- and tris-homoleptic complexes with predictable photophysical properties, while the naphthalen-1-yl arms extend the absorption profile into the visible region and increase the molar extinction coefficient compared to phenyl-substituted analogs [1][2].

Structure–Property Relationship Studies on Conjugation-Extended Phenanthrolines

For academic and industrial R&D groups systematically investigating the effect of aryl substituent topology on ETM performance, 4,7-di(naphthalen-1-yl)-1,10-phenanthroline serves as the '1-naphthyl anchor' within a matrix of analogs (BPhen: phenyl; β-BNPhen: 2-naphthyl; NBPhen: 2,9-bis(2-naphthyl)-4,7-diphenyl) [1]. The established synthetic route via Sonogashira coupling or direct arylation of 4,7-dihalogenated phenanthroline precursors enables modular access to this compound in research-scale quantities, facilitating comparative electrochemical (CV), photophysical (UV-Vis, PL), and thermal (DSC, TGA) characterization across the analog series [1][2].

Application
Selection Property
Validation Focus
High‑temperature OLED ETL
Thermal stability and extended conjugation
Film morphology under accelerated aging; injection barrier assessment
Luminescent metal‑complex synthesis
Unhindered 4,7‑chelation site
Photophysical characterization of Ir(III)/Ru(II) complexes
Structure–property analog mapping
Regioisomeric identity within phenanthroline series
Comparative CV, UV‑Vis, DSC, and mobility measurements
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